molecular formula C14H24N4O2 B6954623 N-[(6-methoxypyridazin-3-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine

N-[(6-methoxypyridazin-3-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine

Cat. No.: B6954623
M. Wt: 280.37 g/mol
InChI Key: NEBKMUUPBYYUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-methoxypyridazin-3-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a methoxy group, a morpholine ring, and a propan-2-amine moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(6-methoxypyridazin-3-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-12(10-18-6-8-20-9-7-18)17(2)11-13-4-5-14(19-3)16-15-13/h4-5,12H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBKMUUPBYYUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)N(C)CC2=NN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxypyridazin-3-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by methoxylation to introduce the methoxy group at the 6-position.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholine moiety.

    Introduction of the Propan-2-amine Moiety: The final step involves the alkylation of the morpholine-substituted pyridazine with a propan-2-amine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the morpholine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various alkylated or arylated derivatives depending on the substituents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: The compound can be used as a tool to study the biological pathways involving pyridazine and morpholine derivatives.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridazin-3-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-methoxypyridazin-3-yl)methyl]cyclopropanamine
  • N-[(6-methoxypyridazin-3-yl)methyl]piperidine

Uniqueness

Compared to similar compounds, N-[(6-methoxypyridazin-3-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine offers a unique combination of a morpholine ring and a propan-2-amine moiety, which may confer distinct pharmacological properties and reactivity profiles. This uniqueness makes it a valuable compound for further exploration in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.